2-Chloro-4'-fluoroacetophenone

Description

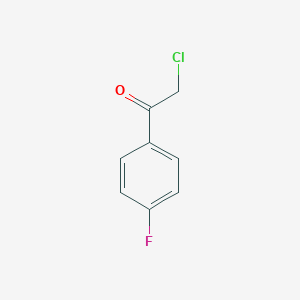

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZWJOQRSMOFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196560 | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-04-2 | |

| Record name | 2-Chloro-4′-fluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-fluoroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 2-Chloro-4'-fluoroacetophenone. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a variety of organic compounds.[1][2] Its chemical structure, featuring a reactive α-chloro ketone and a fluorinated phenyl ring, makes it a valuable building block for introducing these moieties into larger molecules.[1]

General Information

| Property | Value | Source |

| Chemical Name | 2-Chloro-1-(4-fluorophenyl)ethanone | [3][4][5][6][7] |

| Common Synonyms | ω-Chloro-4-fluoroacetophenone, 4-Fluorophenacyl chloride, p-Fluorophenacyl chloride | [4][5][6] |

| CAS Number | 456-04-2 | [4][5][6][7][8] |

| Molecular Formula | C₈H₆ClFO | [4][5][6] |

| Molecular Weight | 172.58 g/mol | [3][4] |

| Appearance | Light yellow to yellow-beige flakes, platelets, or crystalline powder | [4][6] |

Physical Properties

| Property | Value | Source |

| Melting Point | 47-50 °C (lit.) | [4] |

| Boiling Point | 247 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Density | 1.275 g/cm³ (estimate) | [4] |

| Water Solubility | Insoluble | [4] |

| Vapor Pressure | 1.9 Pa at 27.1 °C | [4] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR: Data available from various sources, typically showing signals corresponding to the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl and chloro groups.[3]

-

¹³C NMR: Spectra are available and show characteristic peaks for the carbonyl carbon, the chlorinated methylene carbon, and the aromatic carbons, including the carbon-fluorine coupling.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the carbonyl group (C=O stretch) and the C-Cl and C-F bonds.[12]

Mass Spectrometry

Mass spectral data is available, with the molecular ion peak and characteristic fragmentation patterns aiding in its identification.[3] The top three m/z peaks are reported as 123, 95, and 75.[3]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the presence of the α-chloro ketone functionality and the fluorinated aromatic ring.

Nucleophilic Substitution

The α-chlorine atom is a good leaving group and is readily displaced by a variety of nucleophiles. This reaction is fundamental to the use of this compound as a building block for creating diverse organic structures with new carbon-heteroatom bonds.[1]

Condensation Reactions

This compound readily participates in condensation reactions. For instance, it reacts with amidines to form imidazole (B134444) derivatives, which are common scaffolds in many bioactive molecules and organic materials.[1]

Applications

This compound is a key intermediate in the synthesis of pharmaceuticals, including antiviral and antifungal agents, as well as agrochemicals.[1] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of the final drug molecules.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[13] Modern protocols often utilize ionic liquids to improve reaction conditions and yields.

Example Protocol using an Ionic Liquid:

-

To a reaction vessel, add fluorobenzene and an aluminum chloride-type ionic liquid (e.g., [emim]Cl-AlCl₃).[13]

-

At a controlled temperature (e.g., 0-30 °C), add chloroacetyl chloride dropwise to the mixture.[13]

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified time (e.g., 20-50 minutes) until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).[13]

-

The product, this compound, is then isolated from the reaction mixture by distillation.[13]

General Protocol for Nucleophilic Substitution

The following is a general procedure for the reaction of this compound with a nucleophile.

-

Dissolve this compound in a suitable aprotic solvent (e.g., acetone, THF, DMF).

-

Add the desired nucleophile (e.g., an amine, thiol, or alcohol), often in the presence of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and purifying by techniques such as crystallization or column chromatography.

General Protocol for Condensation Reaction with Amidines

This protocol outlines the synthesis of a substituted imidazole from this compound.

-

Dissolve this compound and an appropriate N-substituted amidine in a suitable solvent (e.g., ethanol, isopropanol).

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature, and isolate the product by filtration or extraction. The crude product can be further purified by recrystallization.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity Overview

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 456-04-2 [chemicalbook.com]

- 5. 2-Chloro-4’-fluoroacetophenone | SIELC Technologies [sielc.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. Page loading... [wap.guidechem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-4'-fluoroacetophenone (CAS: 456-04-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4'-fluoroacetophenone, a key building block in synthetic organic chemistry with significant applications in the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, detailed synthesis protocols, spectral data, and key reactions. Furthermore, it delves into the synthesis of its important derivatives, namely antifungal imidazoles and S-(phenacyl)glutathiones, and explores the biological pathways they modulate. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in various chemical syntheses.[1][2][3] Its chemical structure features a fluorine atom on the phenyl ring and a chlorine atom at the alpha position to the carbonyl group, imparting unique reactivity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 456-04-2 | [4] |

| Molecular Formula | C₈H₆ClFO | [4] |

| Molecular Weight | 172.58 g/mol | [4] |

| Appearance | Light yellow to yellow-beige flakes or solid | [3] |

| Melting Point | 46 - 52 °C | [2] |

| Boiling Point | 110 °C at 19 mmHg | [5] |

| Density | 1.3 g/cm³ | [5] |

| Solubility | Insoluble in water. | - |

| IUPAC Name | 2-chloro-1-(4-fluorophenyl)ethanone | [4] |

| Synonyms | ω-Chloro-4-fluoroacetophenone, 4-Fluorophenacyl chloride, p-Fluorophenacyl chloride | [4] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons and the methylene (B1212753) protons adjacent to the carbonyl and chlorine. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methylene carbon. |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch, C-F stretch, and C-Cl stretch. |

| Mass Spectrometry (MS) | Molecular ion peak and fragmentation pattern consistent with the structure. |

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[6] Traditional methods often utilize a Lewis acid catalyst like anhydrous aluminum trichloride (B1173362) in an organic solvent.[7] However, recent advancements have led to more efficient and environmentally friendly protocols.

Experimental Protocol: Friedel-Crafts Acylation using an Ionic Liquid Catalyst

This protocol is based on a patented method that employs an ionic liquid as a recyclable catalyst, offering high yield and selectivity.[7][8]

Materials:

-

Fluorobenzene

-

Chloroacetyl chloride

-

Ionic liquid (e.g., [emim]Cl-0.67ZnCl₂)

-

Reaction flask (500 mL)

-

Stirrer

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

Charge a 500 mL reaction flask with fluorobenzene (e.g., 99g, 1.03 mol) and the ionic liquid (e.g., 209.6g, 0.5 mol).[7][8]

-

At room temperature (approximately 25 °C), add chloroacetyl chloride (e.g., 113g, 1 mol) dropwise to the stirred mixture.[7][8]

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes at room temperature.[7][8]

-

Monitor the reaction for the conversion of fluorobenzene (target >95%).[7]

-

Upon completion, raise the temperature to 130 °C and perform a reduced pressure distillation at 10 mmHg to isolate the product, this compound.[7][8]

-

The ionic liquid remaining in the reaction flask can be recovered and recycled for subsequent reactions.

Expected Yield: 74.8% with a purity of 92.3%.[7][8]

References

- 1. Glutathione-dependent reductive dehalogenation of 2,2',4'-trichloroacetophenone to 2',4'-dichloroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of glutathione S-transferase P1-1 in the cellular detoxification of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 8. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]

physical and chemical properties of 2-Chloro-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-4'-fluoroacetophenone, a key building block in pharmaceutical and chemical synthesis. This document details its characteristics, synthesis, and handling, offering valuable information for laboratory and industrial applications.

Core Properties and Data

This compound, with the CAS number 456-04-2, is an organic compound featuring a fluorinated aromatic ring and a reactive alpha-chloro ketone functional group.[1] These structural attributes make it a versatile intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClFO | [2][3] |

| Molecular Weight | 172.58 g/mol | [2][3] |

| Appearance | White to light yellow/yellow-beige solid (crystals, flakes, or powder) | [4][5][6][7] |

| Melting Point | 47-50 °C | [4] |

| Boiling Point | 247 °C; 110 °C at 19 mmHg | [4][8] |

| Density | Approximately 1.275 - 1.3 g/cm³ | [4][8] |

| Solubility | Insoluble in water | [4] |

| Flash Point | >110 °C (>230 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.53 | [8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes available spectral information.

| Spectrum Type | Description | Source(s) |

| ¹H NMR | Data available from various sources. A representative spectrum can be found on PubChem. | [9][10] |

| ¹³C NMR | Data available, with spectra accessible through databases like SpectraBase. | [10][11][12] |

| Infrared (IR) | ATR-IR spectral data is available. | [9][10] |

| Mass Spectrometry (MS) | Mass spectral data is available for this compound. | [9] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its reactive nature.[1] The presence of an alpha-chlorine atom facilitates nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties.[1][2] Furthermore, it participates in condensation reactions, for example, with amidines to form imidazole (B134444) derivatives.[1][4]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[2][13] An alternative approach utilizing ionic liquids has been developed to improve reaction selectivity and yield while minimizing waste.[2][13]

Materials:

-

Fluorobenzene

-

Chloroacetyl chloride

-

Ionic liquid (as catalyst and solvent)

-

Ice

-

Methylene (B1212753) chloride

-

Aqueous potassium hydroxide (B78521) solution (3%)

-

Magnesium sulfate

Procedure:

-

In a suitable reactor, combine fluorobenzene and chloroacetyl chloride in the presence of an ionic liquid. The molar ratio of fluorobenzene to chloroacetyl chloride is typically in the range of 1.01-1.03:1.[13]

-

Maintain the reaction temperature between 0-30 °C.[13]

-

Allow the reaction to proceed until the conversion of fluorobenzene is greater than 95%.[13]

-

Upon completion, pour the reaction mixture onto crushed ice.[14]

-

Extract the product into methylene chloride. This is typically done multiple times to ensure complete extraction.[14]

-

Wash the combined organic phases sequentially with water, 3% aqueous potassium hydroxide solution, and again with water.[14]

-

Dry the organic phase over magnesium sulfate.[14]

-

Remove the solvent via distillation under reduced pressure to yield the crude product.[14]

-

Purify the product by reduced pressure distillation. At 10 mmHg, this compound distills at 130 °C.[13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is known to cause skin and eye irritation and may cause respiratory irritation.[15][16] It can also cause an allergic skin reaction and is toxic if swallowed or inhaled.[2][9]

Recommended PPE:

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.[2][17] If dust or aerosols are generated, a NIOSH/MSHA approved respirator is recommended.[15]

-

Skin and Body Protection: Lab coat and appropriate protective clothing.[15]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[15][17] Do not breathe dust or vapors.[15][17] Wash hands thoroughly after handling.[17]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[15][17] Keep away from incompatible materials such as strong oxidizing agents.[15]

Applications in Research and Development

This compound serves as a critical starting material in the synthesis of various compounds, particularly in the pharmaceutical and agrochemical industries.[1][8] Its derivatives have been investigated for potential applications as:

-

Antiviral and antifungal agents[1]

-

Anti-inflammatory and analgesic drugs[8]

-

Inhibitors of IL-1 biosynthesis

-

Ligands for D2-like receptors

-

Potential antimicrobial agents[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts acylation method.

Caption: Synthesis workflow for this compound.

Logical Relationship of Applications

This diagram shows the relationship between this compound and its applications as a chemical intermediate.

Caption: Applications of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 456-04-2 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 456-04-2 [chemicalbook.com]

- 5. This compound | 456-04-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. B22188.22 [thermofisher.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. fishersci.com [fishersci.com]

- 16. 2'-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 2736507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4'-fluoroacetophenone is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals. Its strategic functionalization, featuring a reactive chloroacetyl group and a fluorinated phenyl ring, makes it a versatile intermediate for introducing specific moieties into complex molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, with a focus on the traditional Friedel-Crafts acylation and a modern, more sustainable approach utilizing ionic liquids. Detailed experimental protocols, comparative quantitative data, and process diagrams are presented to assist researchers and chemical development professionals in the efficient and safe production of this important intermediate.

Introduction

This compound (CAS No: 456-04-2) is a substituted acetophenone (B1666503) that serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. The presence of a fluorine atom on the phenyl ring can enhance the metabolic stability and binding affinity of drug candidates, while the α-chloro group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups. This guide details the most prevalent and effective methods for its synthesis, providing the necessary technical details for laboratory-scale preparation and process scale-up considerations.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride. This electrophilic aromatic substitution reaction can be effectively catalyzed by traditional Lewis acids or, more recently, by ionic liquids, which offer significant environmental and process advantages.

Traditional Synthesis: Friedel-Crafts Acylation with Aluminum Chloride

The classical and most widely employed method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene using chloroacetyl chloride as the acylating agent and a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as the catalyst.[1][2] The reaction is generally performed in an organic solvent, such as dichloroethane.[2]

Reaction Scheme:

Caption: Friedel-Crafts acylation of fluorobenzene.

The following protocol is a representative example of the traditional Friedel-Crafts synthesis of this compound:[2]

-

Reaction Setup: To a reaction vessel, add fluorobenzene (1.05 equivalents) and dichloroethane (3 times the mass of fluorobenzene).

-

Catalyst Addition: Cool the mixture and add anhydrous aluminum chloride (1.1 equivalents).

-

Acylation: Slowly add chloroacetyl chloride (1 equivalent) dropwise to the reaction mixture at a temperature of -3 to -1 °C.

-

Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 1 hour after the addition is complete.

-

Work-up: Quench the reaction by adding concentrated hydrochloric acid for acidolysis. Separate the organic phase and wash it with water until neutral (typically 3-4 times).

-

Purification: Concentrate the organic phase to obtain the crude product. Further purification can be achieved by distillation.

| Parameter | Value | Reference |

| Yield | 95% | [2] |

| Purity (Product Content) | 98.5% | [2] |

| Reaction Selectivity | 98% | [2] |

| Reaction Temperature | -3 to -1 °C | [2] |

| Reaction Time | 1 hour | [2] |

Green Synthesis: Friedel-Crafts Acylation using Ionic Liquids

A significant advancement in the synthesis of this compound is the use of ionic liquids as both solvent and catalyst.[1] This approach addresses several drawbacks of the traditional method, such as the high energy consumption, the generation of large amounts of acidic wastewater, and the handling of corrosive and moisture-sensitive aluminum chloride.[1] Aluminum chloride-based ionic liquids, such as [emim]Cl-AlCl₃, have shown excellent catalytic activity.[1]

Workflow for Ionic Liquid-Catalyzed Synthesis:

Caption: Ionic liquid-catalyzed synthesis workflow.

The following protocol is based on a patented method for the ionic liquid-catalyzed synthesis of this compound:[1]

-

Reaction Setup: In a 500 mL reaction flask, add 97g (1.01 mol, 1.01 eq) of fluorobenzene and 206.6g (0.5 mol, 0.5 eq) of the ionic liquid [emim]Cl-0.67AlCl₃.[1]

-

Acylation: At room temperature, add 113g (1 mol, 1 eq) of chloroacetyl chloride dropwise.[1]

-

Reaction Monitoring: After the addition is complete, continue stirring for 30 minutes. The reaction can be monitored by checking for the disappearance of fluorobenzene.[1]

-

Purification: After the reaction is complete, distill the reaction mixture under reduced pressure (10 mmHg). Collect the fraction at 128-132 °C to obtain this compound.[1]

The use of different ionic liquids as catalysts can influence the reaction's efficiency. The table below summarizes the results from various experiments.

| Ionic Liquid Catalyst | Molar Ratio (IL: Chloroacetyl Chloride) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Selectivity (%) | Reference |

| [emim]Cl-0.67AlCl₃ | 0.5 : 1 | Room Temp. | 30 min | 98.1 | 99.5 | 99.5 | [1] |

| [emim]Cl-0.5AlCl₃ | 0.5 : 1 | Room Temp. | 30 min | 97.8 | 99.3 | - | [2] |

| [bmim]Cl-0.67AlCl₃ | 0.5 : 1 | 0 | 1.5 h | 96.87 | 99.2 | - | [2] |

| [emim]Cl-0.67ZnCl₂ | 0.5 : 1 | Room Temp. | 30 min | 74.8 | 92.3 | - | [2] |

| [emim]Cl-0.67FeCl₃ | 0.5 : 1 | Room Temp. | 30 min | 84.2 | 96.6 | - | [3] |

Alternative Synthesis Pathways (Brief Overview)

While Friedel-Crafts acylation is the dominant method, other synthetic strategies have been reported for related compounds and may be adaptable for this compound. These are mentioned here as potential areas for further investigation:

-

Grignard Carbonyl Reaction: This approach would likely involve the reaction of a Grignard reagent derived from a suitable fluorinated and chlorinated benzene (B151609) derivative with chloroacetonitrile.[4]

-

Corey-Kim Oxidation: This method would involve the oxidation of a corresponding secondary alcohol.[4]

-

Houben-Hoesch Reaction: This reaction utilizes a nitrile and an arene to form an aryl ketone.[5] However, it is typically most effective with highly electron-rich aromatic compounds such as phenols and anilines, and its applicability to the less activated fluorobenzene for this specific synthesis is not well-established.[5][6]

Conclusion

The synthesis of this compound is a well-established process, with the Friedel-Crafts acylation being the primary method of choice. The traditional approach using aluminum chloride is effective but is accompanied by environmental and handling challenges. The use of ionic liquids presents a greener and highly efficient alternative, offering high yields and purity under milder reaction conditions. For researchers and drug development professionals, the choice of synthesis pathway will depend on factors such as scale, cost, and environmental considerations. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the practical synthesis of this important chemical intermediate.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 3. CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone - Google Patents [patents.google.com]

- 4. This compound (456-04-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 6. bncollegebgp.ac.in [bncollegebgp.ac.in]

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 2-Chloro-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4'-fluoroacetophenone is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its value lies in its fluorinated aromatic ring and a reactive alpha-chloro ketone functional group, which allow for a variety of chemical modifications. This technical guide provides a comprehensive overview of the Friedel-Crafts synthesis of this compound, detailing reaction mechanisms, experimental protocols, and quantitative data. It is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis.[2] The presence of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the chloro-ketone moiety serves as a reactive site for nucleophilic substitution and condensation reactions. This compound is a precursor for various pharmaceuticals, including antiviral, antifungal, anti-inflammatory, and analgesic drugs.[2][3] It also finds applications in the agrochemical industry for the formulation of pesticides and herbicides.[2][3]

The most common method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride.[1][4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum trichloride (B1173362) being the traditional choice.[1][4] However, research has explored alternative catalysts to improve yields, selectivity, and environmental friendliness of the process.

Reaction Mechanism and Stoichiometry

The Friedel-Crafts acylation of fluorobenzene proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, typically AlCl₃, coordinates with the chloroacetyl chloride to generate a highly electrophilic acylium ion. This electrophile then attacks the electron-rich fluorobenzene ring. Due to the ortho, para-directing effect of the fluorine atom, the acylation occurs predominantly at the para position, which is sterically less hindered.[5] A subsequent deprotonation of the arenium ion intermediate regenerates the aromatic ring and releases the catalyst.

Caption: General mechanism of the Friedel-Crafts acylation of fluorobenzene.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily differing in the choice of catalyst and reaction conditions.

Traditional Method using Anhydrous Aluminum Trichloride

This is the conventional approach to Friedel-Crafts acylation.

Materials:

-

Fluorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloroethane (solvent)

-

Concentrated hydrochloric acid (for workup)

-

Ice

Procedure:

-

In a reaction vessel, add fluorobenzene, dichloroethane, and anhydrous aluminum trichloride.

-

Cool the mixture to a low temperature (typically between -3°C and -1°C).

-

Slowly add chloroacetyl chloride to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for 1-2 hours.

-

Upon completion, quench the reaction by adding concentrated hydrochloric acid for acidolysis.

-

Perform a phase separation to isolate the organic layer.

-

Wash the organic phase until neutral.

-

Concentrate the organic phase to obtain the crude product.

-

The final product can be further purified by distillation.[4]

Ionic Liquid-Catalyzed Synthesis

This method utilizes an ionic liquid as a recyclable catalyst, offering a more environmentally friendly alternative to traditional Lewis acids.

Materials:

-

Fluorobenzene

-

Chloroacetyl chloride

-

Ionic liquid (e.g., [bmim]Cl-0.67AlCl₃)

Procedure:

-

Charge a reaction flask with fluorobenzene and the ionic liquid.

-

Add chloroacetyl chloride dropwise at a controlled temperature (e.g., 0°C).

-

After the addition, continue stirring for a specified time (e.g., 1.5 hours).

-

Monitor the reaction for the disappearance of fluorobenzene.

-

Raise the temperature (e.g., to 130°C) and perform reduced pressure distillation (e.g., at 10 mmHg) to isolate the product.[1][4] The ionic liquid can be recovered and reused.[4]

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions and the catalyst used. The following tables summarize reported quantitative data from various synthetic approaches.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Anhydrous AlCl₃ | Dichloroethane | -3 to -1 | 1 | 95 | 98.5 | [4] |

| [bmim]Cl-0.67AlCl₃ | None | 0 | 1.5 | 96.87 | 99.2 | [4] |

| [emim]Cl-0.5AlCl₃ | None | ~25 | 0.5 | 97.8 | 99.3 | [4] |

| [emim]Cl-0.67ZnCl₂ | None | ~25 then 130 | 0.5 | 74.8 | 92.3 | [4] |

| Scandium triflate resin | None (Microwave) | 40-60 | 0.5-30 min | - | - | [5] |

| Trifluoromethanesulfonic Acid & La(OTf)₃ | None | 140 | 4 | 87 | 99 (para) | [6] |

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is outlined below.

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting and Side Reactions

The primary side product in the Friedel-Crafts acylation of fluorobenzene is the ortho-substituted isomer.[5] The formation of this isomer can be minimized by maintaining a low reaction temperature. Polyacylation is another potential side reaction, but it is less common as the acyl group deactivates the aromatic ring towards further electrophilic substitution.[5] Using a stoichiometric amount or a slight excess of the acylating agent can help to avoid diacylation products.[5]

Conclusion

The Friedel-Crafts synthesis of this compound is a robust and widely used method for producing this important chemical intermediate. While the traditional approach using anhydrous aluminum trichloride is effective, newer methods employing ionic liquids and other catalysts offer advantages in terms of yield, selectivity, and environmental impact. Careful control of reaction conditions is crucial for maximizing the yield of the desired para-isomer and minimizing the formation of byproducts. This guide provides the necessary technical details to aid researchers and professionals in the successful synthesis and application of this versatile compound.

References

- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. discovery.researcher.life [discovery.researcher.life]

2-Chloro-4'-fluoroacetophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of 2-Chloro-4'-fluoroacetophenone, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility in organic synthesis is significant, particularly in the development of anti-inflammatory and analgesic drugs.[1][2]

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Parameter | Value |

| Molecular Formula | C₈H₆ClFO[1][3][4][5] |

| Molecular Weight | 172.58 g/mol [1][3][4][5] |

| CAS Number | 456-04-2[3] |

| IUPAC Name | 2-chloro-1-(4-fluorophenyl)ethanone[3] |

| Synonyms | p-Fluorophenacyl chloride, 4-Fluorophenacyl chloride[3] |

Molecular Composition

The molecular formula C₈H₆ClFO indicates the elemental composition of the compound. This structure is foundational to its chemical reactivity and application as a building block in complex syntheses. The relationship between the elements that constitute the molecule is depicted below.

Caption: Elemental composition of this compound.

Note on Methodologies: The molecular weight and formula of a well-characterized chemical compound like this compound are determined based on its known atomic composition, derived from the standard atomic weights established by IUPAC. These are fundamental, calculated properties and do not involve experimental protocols or biological signaling pathways for their determination.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4'-fluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4'-fluoroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document outlines the known physical and chemical properties of the compound, provides a detailed experimental protocol for determining its solubility in various organic solvents, and presents a logical workflow for this determination process.

Introduction to this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 456-04-2 | [1][2] |

| Molecular Formula | C₈H₆ClFO | [1][2] |

| Molecular Weight | 172.58 g/mol | [1][2] |

| Appearance | Light yellow to yellow-beige flakes or platelets | [3] |

| Melting Point | 47-50 °C | [3] |

| Boiling Point | 247 °C | [3] |

| Water Solubility | Insoluble | [1][3] |

| LogP | 2.03 | [4] |

Quantitative Solubility Data in Organic Solvents

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in the literature. To address this, a standardized experimental protocol is provided in the following section. The results of such an experiment should be recorded in a format similar to Table 2 to allow for easy comparison and analysis.

Table 2: Solubility of this compound in Various Organic Solvents at Different Temperatures (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | ||

| 40 | |||

| Ethanol | 25 | ||

| 40 | |||

| Acetone | 25 | ||

| 40 | |||

| Toluene | 25 | ||

| 40 | |||

| Ethyl Acetate | 25 | ||

| 40 | |||

| Dichloromethane | 25 | ||

| 40 | |||

| Acetonitrile | 25 | ||

| 40 | |||

| n-Hexane | 25 | ||

| 40 |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for determining the solubility of this compound in various organic solvents using the widely accepted isothermal saturation (shake-flask) method followed by gravimetric analysis.[5][6][7]

4.1. Materials and Equipment

-

This compound (purity ≥ 99%)

-

Selected organic solvents (analytical grade or higher): Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate, Dichloromethane, Acetonitrile, n-Hexane

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials or flasks with airtight screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Evaporating dishes or pre-weighed vials

-

Drying oven

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 10 mL) of a specific organic solvent. The excess solid is crucial to ensure that saturation is reached.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time to reach equilibrium may vary depending on the solvent and should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact weight of the evaporating dish containing the filtered solution.

-

Place the evaporating dish in a drying oven at a temperature below the boiling point of the solvent but sufficient to facilitate evaporation (e.g., 50-60 °C). A vacuum oven is recommended to expedite drying and prevent decomposition of the solute.

-

Dry the sample to a constant weight. This is achieved when consecutive weighings (e.g., every 2 hours) show a difference of less than 0.1 mg.

-

Record the final weight of the evaporating dish with the dried solute.

-

4.3. Data Calculation

-

Mass of the solute (m_solute): (Weight of dish + dried solute) - (Weight of empty dish)

-

Mass of the solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + dried solute)

-

Solubility ( g/100 mL): (m_solute / Volume of filtered solution) * 100

-

Molar Solubility (mol/L): (m_solute / Molecular weight of solute) / (Volume of filtered solution in L)

The experiment should be repeated at different temperatures (e.g., 40 °C) to understand the temperature dependence of solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While specific quantitative data in organic solvents is currently sparse in the public domain, the detailed experimental protocol and logical workflow presented herein offer a robust framework for researchers to generate this critical information. Accurate solubility data is paramount for the efficient and effective use of this important chemical intermediate in research, development, and manufacturing.

References

- 1. This compound | 456-04-2 [chemicalbook.com]

- 2. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. 2-Chloro-4’-fluoroacetophenone | SIELC Technologies [sielc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

Technical Guide: Physicochemical Properties and Synthetic Application of 2-Chloro-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4'-fluoroacetophenone (CAS 456-04-2), specifically its melting and boiling points. It also details standardized experimental protocols for the determination of these properties and illustrates a key synthetic application of the compound.

Core Physicochemical Data

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its physical state at room temperature is typically a solid, appearing as light yellow to yellow-beige flakes or platelets.[2][3][4]

The accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and the design of synthetic protocols.

Table 1: Melting and Boiling Points of this compound (CAS 456-04-2)

| Physical Property | Value | Conditions |

| Melting Point | 47-50 °C[2][4][5][6] | Atmospheric Pressure |

| Melting Point | 46-52 °C[1] | Atmospheric Pressure |

| Boiling Point | 247 °C[3][4][6][7] | Atmospheric Pressure (760 mmHg) |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points, applicable to this compound and other solid organic compounds.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle (optional, for pulverizing samples)

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and, if necessary, pulverize it into a fine powder to ensure uniform packing.[9]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.[10]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be between 2-3 mm for an accurate measurement.[10]

-

Initial Rapid Determination (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.[11]

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a much slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[12]

-

Observation and Recording: Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the substance.[9]

Boiling Point Determination (Micro-reflux Method)

For determining the boiling point of small quantities of a liquid, or a solid that can be melted, the micro-reflux method is suitable.

Apparatus:

-

Small test tube or reaction vial

-

Thermometer (calibrated)

-

Heating block or oil bath

-

Magnetic stirrer and stir bar (optional)

-

Clamping apparatus

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of the molten this compound into a small test tube. If using a stirrer, add a small magnetic stir bar.

-

Apparatus Setup: Place the test tube in a heating block or oil bath. Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid. It is crucial that the thermometer measures the temperature of the vapor, not the liquid itself, to avoid recording superheated temperatures.

-

Heating: Begin heating the sample gently. If using a stirrer, ensure gentle and constant stirring.

-

Observation of Reflux: Heat the sample until it boils and a ring of condensing vapor (refluxing) is observed on the walls of the test tube, just below the thermometer bulb. The temperature of this vapor should stabilize.

-

Recording the Boiling Point: Record the stable temperature at which the liquid is refluxing. This temperature is the boiling point of the substance at the ambient atmospheric pressure. It is important to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[13]

Synthetic Workflow

This compound is a key starting material in the synthesis of various imidazole (B134444) derivatives, which are of interest in medicinal chemistry. One such application is its condensation with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole.[2]

The logical workflow for this synthesis is depicted below.

Figure 1: Logical workflow for the synthesis of an imidazole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 456-04-2 [chemicalbook.com]

- 3. 456-04-2 | this compound [fluoromart.com]

- 4. 2-Chloro-4′ -Fluoroacetophenone CAS No.: 456-04-2 - this compound, CAS No.: 456-04-2 | Made-in-China.com [m.made-in-china.com]

- 5. alfa-chemical.com [alfa-chemical.com]

- 6. chembk.com [chembk.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. thinksrs.com [thinksrs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Melting Point [wiredchemist.com]

- 12. jk-sci.com [jk-sci.com]

- 13. uomus.edu.iq [uomus.edu.iq]

Technical Guide: Spectral Analysis of 2-Chloro-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4'-fluoroacetophenone (CAS No: 456-04-2), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] The following sections detail the methodologies for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison.

Spectroscopic Data Summary

The spectral data presented below has been compiled from various sources and is essential for the structural elucidation and quality control of this compound.

Infrared (IR) Spectroscopy

Table 1: Characteristic IR Absorption Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | C-H Stretch (Aromatic) |

| ~2925 | Weak | C-H Stretch (Aliphatic -CH₂) |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1280 | Strong | C-F Stretch |

| ~840 | Strong | C-H Bend (p-disubstituted benzene) |

| ~780 | Strong | C-Cl Stretch |

Data interpreted from typical values for similar aromatic ketones and general IR absorption tables.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | Multiplet | 2H | Aromatic Protons (ortho to C=O) |

| ~7.20 | Multiplet | 2H | Aromatic Protons (ortho to F) |

| ~4.75 | Singlet | 2H | -CH₂Cl |

Note: The exact chemical shifts and coupling patterns for the aromatic protons can be complex due to second-order effects and coupling with fluorine.

Table 3: ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 190.4 | C=O |

| 166.2 (d, J = 256 Hz) | C-F |

| 131.5 (d, J = 9 Hz) | Aromatic CH (ortho to C=O) |

| 131.0 (d, J = 3 Hz) | Aromatic C (ipso to C=O) |

| 116.1 (d, J = 22 Hz) | Aromatic CH (ortho to F) |

| 46.1 | -CH₂Cl |

d = doublet, J = coupling constant in Hz. The carbon attached to fluorine and the adjacent carbons show splitting due to C-F coupling.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Relative Abundance | Proposed Fragment Ion |

| 174/172 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₂Cl]⁺ |

| 95 | High | [C₆H₄F]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Note: The presence of chlorine results in isotopic peaks for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio). The values in the table represent the most abundant isotope.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Infrared (IR) Spectroscopy Protocol

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide (B1212193) ATR crystal is typically used.[6]

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is then placed on the crystal, and pressure is applied using a clamp to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology (¹H and ¹³C NMR):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

The solution is transferred to a 5 mm NMR tube.

-

-

Data Acquisition (¹H NMR):

-

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

Data Acquisition (¹³C NMR):

-

A proton-decoupled ¹³C NMR experiment is typically performed to obtain singlets for each unique carbon atom.

-

A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

The spectral width should cover the expected range for carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS or the residual solvent peak. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C).

-

Oven Program: The oven temperature is ramped to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to scan a mass range (e.g., m/z 40-400).

-

-

Data Analysis: The resulting mass spectrum for the GC peak corresponding to this compound is analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis and characterization of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-4'-fluoroacetophenone. The document details the spectral data, experimental protocols, and a generalized workflow for the NMR analysis of this compound, which is of significant interest in synthetic chemistry and drug discovery.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data was acquired in deuterated chloroform (B151607) (CDCl₃) as the solvent.

Table 1: ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.98 | dd | 8.9, 5.4 | H-2', H-6' |

| 7.11 | t | 8.6 | H-3', H-5' |

| 4.65 | s | - | CH₂ |

dd = doublet of doublets, t = triplet, s = singlet

Table 2: ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | C=O |

| 165.9 (d, J = 255.0 Hz) | C-4' |

| 131.8 (d, J = 3.0 Hz) | C-1' |

| 131.0 (d, J = 9.0 Hz) | C-2', C-6' |

| 115.8 (d, J = 22.0 Hz) | C-3', C-5' |

| 45.8 | CH₂ |

d = doublet

Experimental Protocols

The NMR spectra were obtained using a standard protocol for the analysis of small organic molecules.

Instrumentation: A 300 MHz NMR spectrometer was used for ¹H NMR, and a 75 MHz spectrometer for ¹³C NMR.

Sample Preparation:

-

Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

-

The sample was vortexed to ensure homogeneity.

Data Acquisition:

-

¹H NMR:

-

The spectrometer was tuned and the magnetic field was shimmed to optimize resolution.

-

A standard one-pulse sequence was used.

-

The spectral width was set to encompass all proton signals.

-

A sufficient number of scans were acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay was set to be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence was employed to simplify the spectrum and enhance sensitivity.

-

A larger number of scans were necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The spectral width was adjusted to include all carbon signals.

-

Data Processing:

-

The acquired Free Induction Decay (FID) was Fourier transformed to obtain the frequency-domain spectrum.

-

Phase correction was applied to ensure all peaks were in the absorptive mode.

-

Baseline correction was performed to obtain a flat baseline.

-

The spectrum was referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Peak picking and integration were performed to determine chemical shifts and relative proton ratios.

NMR Experimental Workflow

The following diagram illustrates the general workflow for obtaining and processing NMR data for a small molecule like this compound.

Mass Spectrometry of 2-Chloro-4'-fluoroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone of interest in medicinal chemistry and organic synthesis. Its structural characterization is crucial for quality control, reaction monitoring, and metabolite identification. Mass spectrometry (MS) is a powerful analytical technique for elucidating the structure of such compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, including its electron ionization (EI) mass spectrum, a detailed experimental protocol for its analysis, and a visualization of its fragmentation pathway.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide significant structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is critical for compound identification and structural confirmation.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 172/174 | 25 | [M]+• (Molecular Ion) |

| 123 | 100 | [M - CH2Cl]+ |

| 95 | 58 | [C6H4F]+ |

| 75 | 21 | [C6H3]+ |

Note: The molecular ion peak appears as a doublet (172/174) due to the presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) in their natural abundance ratio (approximately 3:1). The top three most abundant peaks in the mass spectrum are at m/z 123, 95, and 75[1].

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation

-

Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (1 mL). The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC system[2].

-

Sample Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis[2].

-

Dilution: Depending on the sensitivity of the instrument, further dilute the stock solution to an appropriate concentration (e.g., 1-10 µg/mL) to avoid detector saturation.

2. Gas Chromatography (GC) Conditions

-

Injector:

-

Injection Mode: Splitless or split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column:

-

Type: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for the separation of this type of compound.

-

Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

Ion Source Temperature: 230 °C[6].

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV[3][5][7]. This is a standard energy level that allows for reproducible fragmentation patterns and comparison with spectral libraries[4][5].

-

Mass Range: Scan from m/z 40 to 400 to ensure detection of the molecular ion and all significant fragments.

-

Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the high concentration of the solvent from entering the mass spectrometer and damaging the filament.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the removal of an electron to form the molecular ion. Subsequent bond cleavages lead to the formation of characteristic fragment ions. The proposed fragmentation pathway is visualized in the diagram below.

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is a sequential process from sample introduction to data analysis. This logical flow ensures reproducible and reliable results.

References

- 1. This compound | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of 2-Chloro-4'-fluoroacetophenone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of 2-Chloro-4'-fluoroacetophenone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the experimental protocols for acquiring these spectra and presents the spectral data in a structured format, supplemented by workflows for analysis.

Introduction

This compound (CAS No: 456-04-2) is a halogenated aromatic ketone with significant applications as a versatile intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its molecular structure, featuring a carbonyl group, a fluorinated benzene (B151609) ring, and an alpha-chloro substituent, gives rise to a unique spectroscopic fingerprint. Understanding its IR and UV-Vis spectra is crucial for its identification, purity assessment, and the elucidation of its chemical behavior.

Spectral Data Presentation

While full, quantitative spectral data for this compound is primarily available through subscription-based databases such as SpectraBase, this section summarizes the key expected absorption features based on the compound's structure and available spectral information.[1][2][3][4]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by several key absorption bands corresponding to the vibrational modes of its functional groups. The data presented in Table 1 is a qualitative summary of these expected peaks.

Table 1: Summary of Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~1700 - 1680 | Strong | C=O Stretch (Carbonyl) | Aryl Ketone |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 - 1200 | Strong | C-F Stretch | Aryl Fluoride |

| ~1160 | Medium | In-plane C-H Bend | Aromatic Ring |

| ~900 - 800 | Strong | Out-of-plane C-H Bend | 1,4-Disubstituted Ring |

| ~800 - 600 | Medium-Strong | C-Cl Stretch | Alkyl Halide |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., ATR, film, KBr pellet).

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or hexane) is expected to exhibit absorptions arising from electronic transitions within the aromatic ring and the carbonyl group.

Table 2: Summary of Key UV-Vis Absorption Bands for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition | Chromophore |

| ~245 - 255 | High (~10,000) | π → π | Benzene ring conjugated with carbonyl |

| ~280 - 320 | Low (~100 - 300) | n → π | Carbonyl group |

Note: The position and intensity of these bands are sensitive to solvent polarity. Polar solvents can cause a blue shift (hypsochromic shift) of the n → π transition and a slight red shift (bathochromic shift) of the π → π* transition.*[5]

Experimental Protocols

The following sections detail the methodologies for acquiring the IR and UV-Vis spectra of this compound, which is a solid at room temperature.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Objective: To obtain the infrared spectrum of solid this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR).[2]

-

This compound sample (solid).

-

Spatula.

-

Isopropyl alcohol or acetone (B3395972) for cleaning.

-

Kimwipes or other lint-free tissue.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and its ATR accessory are powered on and have completed their initialization sequence.

-

Background Scan:

-

Clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a Kimwipe dampened with isopropyl alcohol or acetone. Allow the solvent to fully evaporate.

-

Record a background spectrum. This will subtract the absorbance from the air (CO₂, H₂O) and the ATR crystal itself from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

After the scan is complete, raise the press arm and carefully remove the sample from the crystal.

-

Clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.

-

Process the acquired spectrum using the instrument software (e.g., baseline correction, peak picking).

-

Label the significant peaks on the final spectrum.

-

UV-Vis Spectroscopy Protocol

Objective: To obtain the UV-Vis absorption spectrum of this compound in a suitable solvent.

Materials and Equipment:

-

Double-beam UV-Vis spectrophotometer.

-

A pair of matched quartz cuvettes (1 cm path length).

-

This compound sample.

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or hexane).

-

Volumetric flasks and pipettes for solution preparation.

-

Analytical balance.

Procedure:

-

Solution Preparation:

-

Accurately weigh a small amount of this compound.

-

Prepare a stock solution of a known concentration (e.g., 1 mg/mL) by dissolving the compound in the chosen spectroscopic grade solvent in a volumetric flask.

-

From the stock solution, prepare a dilute solution of an appropriate concentration for analysis (typically in the range of 10⁻⁴ to 10⁻⁵ M). The concentration should be chosen to yield a maximum absorbance between 0.5 and 1.5 AU.

-

-

Instrument Preparation:

-

Turn on the UV-Vis spectrophotometer and its lamps (deuterium and tungsten). Allow the instrument to warm up for at least 20 minutes to stabilize.

-

-

Baseline Correction:

-

Fill both quartz cuvettes with the pure solvent.

-

Place the cuvettes in the reference and sample holders of the spectrophotometer.

-

Perform a baseline correction across the desired wavelength range (e.g., 200 - 400 nm). This will zero the absorbance of the solvent and the cuvettes.

-

-

Sample Measurement:

-

Remove the cuvette from the sample holder and empty the solvent.

-

Rinse the cuvette with a small amount of the prepared sample solution, then discard the rinse.

-

Fill the cuvette with the sample solution.

-

Place the sample cuvette back into the sample holder. The reference cuvette with the pure solvent remains in the reference beam path.

-

-

Spectrum Acquisition:

-

Initiate the scan. The spectrophotometer will measure the absorbance of the sample as a function of wavelength.

-

-

Data Analysis:

-

Use the instrument's software to identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

-

Save and label the spectrum.

-

Visualization of Workflows and Relationships